(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate
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Overview
Description
(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tritylamino group, and a pyrrolidinone moiety. It is primarily used in peptide synthesis and other biochemical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group can be replaced by other nucleophiles.
Condensation Reactions: It can form amide bonds through condensation reactions with carboxylic acids or their derivatives.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxylic acids for amide bond formation.
Diisopropylcarbodiimide (DIC): A coupling reagent used in peptide synthesis.
Piperidine: Used for the deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, which are essential in biochemical research and drug development .
Scientific Research Applications
(S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of high-purity peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This mechanism ensures the selective formation of peptide bonds and the integrity of the final peptide product .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets (S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoate apart from similar compounds is its combination of the Fmoc and tritylamino groups, which provide unique protective and reactive properties. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C42H35N3O7 |
---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate |
InChI |
InChI=1S/C42H35N3O7/c46-37(44-42(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)26-36(40(49)52-45-38(47)24-25-39(45)48)43-41(50)51-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,35-36H,24-27H2,(H,43,50)(H,44,46)/t36-/m0/s1 |
InChI Key |
PSFWFLLUAZCVQL-BHVANESWSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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